molecular formula C11H10I3NO2 B1669039 Cinamiodyl CAS No. 1215-70-9

Cinamiodyl

Cat. No.: B1669039
CAS No.: 1215-70-9
M. Wt: 568.92 g/mol
InChI Key: WRRIFEUVZSLRCF-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinamiodyl (CAS: 1215-70-9), chemically designated as 3-Amino-α-ethyl-2,4,6-triiodocinnamic acid, is a triiodinated cinnamic acid derivative. It is structurally related to iopanoic acid (dehydro-iopanoic acid), a compound historically used as an oral cholecystographic agent for gallbladder imaging . This compound’s molecular formula is C₁₁H₁₀I₃NO₂, characterized by a cinnamic acid backbone substituted with three iodine atoms and an ethyl-amino group. This structure enhances its radiopacity, making it a candidate for diagnostic imaging applications. However, unlike iopanoic acid, this compound’s dehydro configuration may influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, including solubility, metabolic stability, and tissue specificity .

Properties

CAS No.

1215-70-9

Molecular Formula

C11H10I3NO2

Molecular Weight

568.92 g/mol

IUPAC Name

(2E)-2-[(3-amino-2,4,6-triiodophenyl)methylidene]butanoic acid

InChI

InChI=1S/C11H10I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h3-4H,2,15H2,1H3,(H,16,17)/b5-3+

InChI Key

WRRIFEUVZSLRCF-HWKANZROSA-N

SMILES

CCC(=CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Isomeric SMILES

CC/C(=C\C1=C(C(=C(C=C1I)I)N)I)/C(=O)O

Canonical SMILES

CCC(=CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cinamiodyl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Property Cinamiodyl Iopanoic Acid
CAS Number 1215-70-9 96-83-3
Molecular Formula C₁₁H₁₀I₃NO₂ C₁₁H₁₂I₃NO₂
Key Substituents 3-Amino, α-ethyl, 2,4,6-triiodo 3-Butanamido, 2,4,6-triiodo
Radiopacity High (triiodinated backbone) High (triiodinated backbone)
Solubility Moderate in aqueous media Low (requires bile acid conjugation)

Key Differences :

  • Amino vs.
  • Metabolic Stability: Iopanoic acid undergoes hepatic glucuronidation for biliary excretion, while this compound’s dehydro structure may reduce metabolic degradation, favoring urinary elimination .

Pharmacological Implications

  • Diagnostic Utility: Iopanoic acid’s low solubility necessitates bile acid conjugation for gallbladder visualization, whereas this compound’s moderate solubility may allow broader imaging applications without requiring hepatic processing .
  • Toxicity Profile: Both compounds share iodine-related risks (e.g., hypersensitivity, nephrotoxicity), but this compound’s amino group may reduce iodine release rates, mitigating thyroid dysfunction risks .

Comparison with Functionally Similar Compounds: Diatrizoate

Functional and Clinical Profiles

Diatrizoate (CAS: 117-96-4), a triiodinated benzoic acid derivative, is a widely used intravenous contrast agent.

Property This compound Diatrizoate
Primary Use Experimental imaging agent IV contrast for angiography/urography
Administration Route Oral (hypothetical) Intravenous
Bioavailability Limited (oral absorption challenges) High (direct vascular delivery)
Adverse Effects Iodine toxicity, gastrointestinal upset Anaphylaxis, contrast-induced nephropathy

Key Differences :

  • Administration and Bioavailability: Diatrizoate’s intravenous route ensures immediate systemic distribution, while this compound’s oral administration faces absorption barriers, limiting its clinical adoption .
  • Mechanism of Action : Diatrizoate relies on high vascular iodine concentration for imaging, whereas this compound targets biliary or urinary pathways due to structural modifications .

Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetics

Parameter This compound Iopanoic Acid Diatrizoate
Absorption Moderate (oral) Low (requires bile acids) Immediate (IV)
Half-life (t₁/₂) ~6–8 hours ~12–15 hours ~2 hours
Excretion Route Renal (60%), Fecal (40%) Biliary (85%) Renal (95%)

Insights :

  • This compound’s shorter half-life compared to iopanoic acid suggests faster clearance, reducing cumulative toxicity risks .

Pharmacodynamics

  • This compound : Binds to plasma proteins (albumin) for sustained circulation; iodine atoms absorb X-rays, enhancing tissue contrast .
  • Diatrizoate: Non-protein-bound, enabling rapid vascular imaging but shorter duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinamiodyl
Reactant of Route 2
Cinamiodyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.